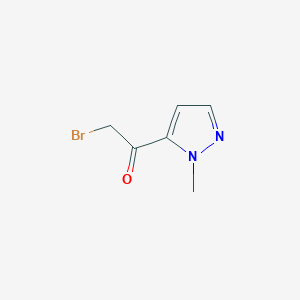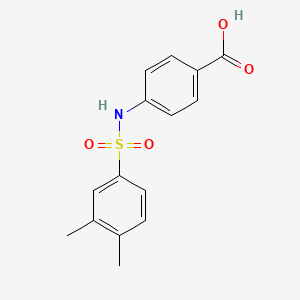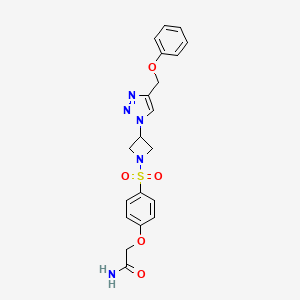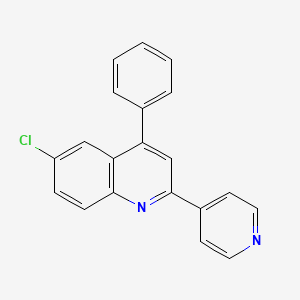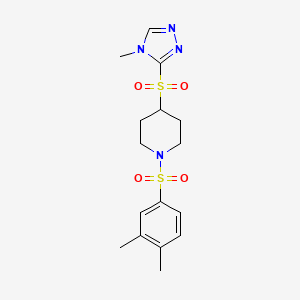
3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, involves multi-step chemical processes that aim to introduce specific functional groups to achieve desired pharmacological properties. Studies have focused on the development of neuroleptic drugs through the synthesis of benzamides, highlighting the significance of structural modifications in enhancing biological activity (Iwanami et al., 1981).
Molecular Structure Analysis
The analysis of the molecular structure of benzamide derivatives, including 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, typically involves X-ray crystallography, NMR spectroscopy, and computational modeling. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions, which are crucial for understanding its reactivity and binding affinity to biological targets (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amidation, chlorination, and methoxylation, to modify their chemical properties for potential therapeutic use. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or donating groups that affect their nucleophilic and electrophilic sites (Tamazawa & Arima, 1984).
科学的研究の応用
Dopamine D3 Receptor Ligands : A study explored the structural modifications of benzamides to identify features leading to D3 receptor affinity. The research identified several high-affinity D3 ligands with selectivity over D2, D4, 5-HT1A, and alpha1 receptors, indicating potential applications in neuroscience and pharmacology (Leopoldo et al., 2002).
Molecular Structure Analysis : Another study focused on the molecular structure of a novel benzamide, analyzing it using X-ray diffraction, IR spectroscopy, and DFT calculations. The research provides insights into the geometric and electronic properties of benzamides, which can be crucial for developing new compounds (Demir et al., 2015).
Neuroleptic Activity : The synthesis and evaluation of benzamides for potential neuroleptic activity were studied, with a focus on their effects on stereotyped behavior in rats. This research highlights the therapeutic potential of benzamides in treating psychosis (Iwanami et al., 1981).
Photocatalytic Degradation : A study on the photocatalytic degradation of propyzamide, a compound related to benzamides, examined the use of adsorbent supports to enhance the rate of mineralization. This research has implications for environmental science and technology (Torimoto et al., 1996).
Anticonvulsant Activity : Research on the synthesis of enaminones derived from benzamides and their anticonvulsant activity provided insights into the structure-activity correlations of these compounds. This study is significant for the development of new anticonvulsant drugs (Scott et al., 1993).
Antimicrobial Properties : A study on thiourea derivatives of benzamides investigated their antimicrobial activity against bacterial cells. The findings contribute to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
特性
IUPAC Name |
3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASQYIINLPVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)
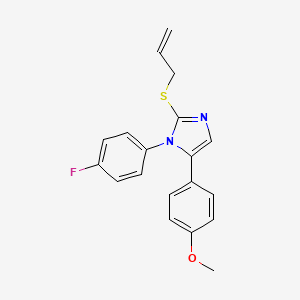
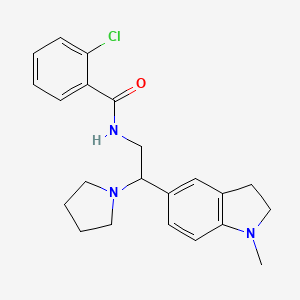
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
